REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.[OH-:16].[Na+].ClCl.[OH2:20]>>[N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[C:12]([C:13]([OH:15])=[O:14])[C:3]=1[C:2]([OH:20])=[O:16] |f:0.1,2.3|
|
Name
|
|
Quantity
|
4.03 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1=NC2=CC=CC=C2C=C1C(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
cupric hydroxide
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CUSTOM
|
Details
|
held at 55° C
|
Type
|
TEMPERATURE
|
Details
|
to maintain the pH above 10
|
Type
|
CUSTOM
|
Details
|
to give a total of 20 g after 21 hours
|
Duration
|
21 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C(=CC2=CC=CC=C12)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.82 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |